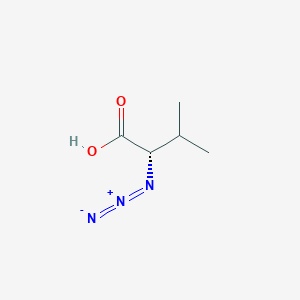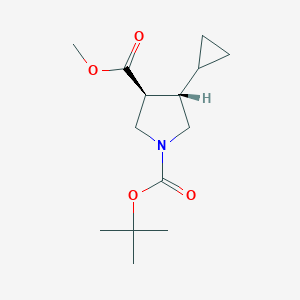
3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid (BCPA) is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a type of carboxylic acid, and it is also known as 4-bromo-2-chlorobenzylideneacetic acid (BCBAA). BCPA is a colorless, crystalline solid that is soluble in water and organic solvents. It has a molecular weight of 259.55 g/mol and a melting point of 85-87°C.
Wirkmechanismus
BCPA acts as an inhibitor of protein kinases by binding to the ATP-binding pocket of the enzyme. This binding prevents the enzyme from binding to its substrate, ATP, and thus prevents the enzyme from catalyzing the phosphorylation of its substrate. BCPA also binds to transglutaminase and acetylcholinesterase, inhibiting their activity.
Biochemical and Physiological Effects
BCPA has been shown to inhibit the activity of protein kinases, transglutaminase, and acetylcholinesterase. Inhibition of these enzymes can have a variety of effects on biochemical and physiological processes. Inhibition of protein kinases can lead to reduced cell proliferation, apoptosis, and altered gene expression. Inhibition of transglutaminase can lead to reduced cross-linking of proteins, which can lead to altered protein structure and function. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can lead to altered neurotransmitter levels and altered neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using BCPA in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to work with and allows for precise measurements. The main limitation of using BCPA in laboratory experiments is its relatively low potency. This means that larger amounts of BCPA must be used to achieve the desired effect.
Zukünftige Richtungen
There are a number of potential future directions for BCPA research. Further research could be done to investigate the effects of BCPA on other enzymes, such as proteases, phosphatases, and kinases. Research could also be done to investigate the effects of BCPA on other physiological processes, such as cell signaling and gene expression. Additionally, research could be done to investigate the potential therapeutic applications of BCPA, such as the treatment of diseases caused by aberrant protein kinase activity. Finally, research could be done to investigate the potential toxicity of BCPA and its metabolites.
Synthesemethoden
BCPA can be synthesized from 4-bromo-2-chlorobenzaldehyde and propionic anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 120-140°C. The reaction is complete after 8-10 hours. The final product is a white, crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
BCPA has been used in scientific research for a variety of purposes. It has been used as an inhibitor of protein kinases, as a substrate for the enzyme transglutaminase, and as a substrate for the enzyme acetylcholinesterase. It has also been used as a reagent for the synthesis of other compounds, such as 4-bromo-2-chlorobenzylideneacetic acid esters.
Eigenschaften
IUPAC Name |
3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGXNWCHRDRGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-chlorophenyl)-2-oxopropanoic acid | |
CAS RN |
1602484-75-2 |
Source


|
| Record name | 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)

![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)









